N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BENZAMIDE
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Overview
Description
N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzamide group, a hexafluoropropane moiety, and a diethoxyphenyl ethylidene amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of the diethoxyphenyl ethylidene amino group. This can be achieved through the condensation of 3,4-diethoxybenzaldehyde with an appropriate amine under acidic conditions. The resulting intermediate is then reacted with hexafluoropropane-2-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient heat and mass transfer, as well as the development of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexafluoropropane moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of advanced materials, such as coatings or polymers with enhanced properties.
Mechanism of Action
The mechanism by which N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BENZAMIDE exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(Z)-[1-AMINO-2-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BENZAMIDE
- N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYBENZYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BENZAMIDE
Uniqueness
N-(2-{[(Z)-[1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the hexafluoropropane moiety, in particular, may enhance the compound’s stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[2-[(Z)-[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino]oxy-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F6N3O4/c1-3-33-16-11-10-14(12-17(16)34-4-2)13-18(29)31-35-20(21(23,24)25,22(26,27)28)30-19(32)15-8-6-5-7-9-15/h5-12H,3-4,13H2,1-2H3,(H2,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLJYMCXDLJVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=NOC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2)N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C/C(=N/OC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2)/N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F6N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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